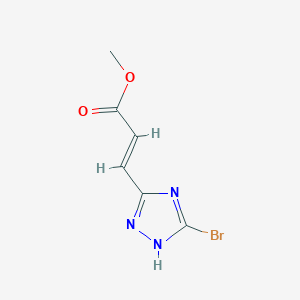

methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate

Description

Methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is a heterocyclic organic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 5 and a methyl acrylate group at position 3. The (2E)-configuration of the double bond in the acrylate moiety ensures planarity, enhancing conjugation between the triazole ring and the ester group.

The bromine substituent introduces electron-withdrawing effects, which may stabilize the triazole ring and influence intermolecular interactions. The ester group provides sites for hydrolysis or nucleophilic substitution, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

methyl (E)-3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMPNKYGEMQZRP-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NNC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=NNC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Core Formation

The 4H-1,2,4-triazole ring is synthesized via cyclocondensation reactions. A representative method involves reacting 4-halomethyl benzonitrile derivatives with 1,2,4-triazole in the presence of cesium carbonate and acetone. For example:

-

Reactants : 4-Bromomethyl benzonitrile, 1,2,4-triazole.

-

Conditions : Cesium carbonate (2 eq), acetone, reflux at 60°C for 6–8 hours.

-

Workup : Precipitation using a diisopropyl ether/n-heptane mixture yields 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile with <1% isomeric impurity.

Key Considerations :

Bromination at the 5-Position

Regioselective bromination of the triazole core is achieved using brominated precursors or post-synthetic modification. A patent-documented approach employs 5-bromo-1,2,4-triazole intermediates synthesized via halogen exchange:

-

Reactants : 5-Amino-4H-1,2,4-triazole-3-thiol, N-bromosuccinimide (NBS).

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

Alternative Method : Direct bromination using HBr/AcOH under reflux, though this risks over-bromination.

Propenoate Esterification

The propenoate moiety is introduced via esterification of the corresponding acrylic acid. A method adapted from EvitaChem’s protocol for methyl 3-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-2-propenoate involves:

-

Reactants : (2E)-3-(5-Bromo-4H-1,2,4-triazol-3-yl)prop-2-enoic acid, methanol.

-

Conditions : Sulfuric acid (cat.), reflux for 4 hours.

-

Workup : Neutralization with NaHCO3, extraction with ethyl acetate, and solvent evaporation.

Yield : 82–88% after silica gel chromatography.

Optimization and Reaction Conditions

Table 1: Comparative Analysis of Bromination Methods

Key Observations :

-

Halogen exchange with NBS provides higher regioselectivity and purity.

-

Excess bromine in direct methods leads to di-brominated byproducts.

Analytical Characterization

Spectroscopic Data :

-

1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=15.6 Hz, 1H, CH=CO), 6.45 (d, J=15.6 Hz, 1H, CH2CO), 3.81 (s, 3H, OCH3).

-

IR (KBr) : 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=C), 680 cm⁻¹ (C-Br).

HPLC Purity : >99.5% when using cesium carbonate-mediated triazole synthesis.

Industrial-Scale Considerations

Scalability challenges include:

-

Solvent Recovery : Diisopropyl ether/n-heptane mixtures enable efficient precipitation but require distillation for reuse.

-

Byproduct Management : Isomeric impurities (e.g., 4-[1-(4-cyanophenyl)-1-(1H-1,2,4-triazol-1-yl)methyl]benzonitrile) are controlled via fractional crystallization.

Table 2: Cost-Benefit Analysis of Solvent Systems

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Addition Reactions: : The compound can participate in Michael addition reactions due to the presence of the electron-deficient double bond.

Oxidation and Reduction: : Though less common, the triazole ring can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: : Such as amines and thiols for substitution reactions.

Bases: : Such as sodium hydroxide or potassium tert-butoxide for esterification reactions.

Oxidizing/Reducing Agents: : Like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Depending on the reaction, products can include various substituted triazole derivatives, esters, and other functionalized organic molecules.

Scientific Research Applications

Medicinal Chemistry

Methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate exhibits promising biological activities attributed to the triazole ring structure. Triazoles are known for their diverse pharmacological properties, including:

- Antifungal Activity : Compounds containing triazole moieties have been widely studied for their antifungal properties. For example, derivatives of triazoles have shown efficacy against various fungal pathogens, making them valuable in treating infections caused by fungi such as Candida spp. and Aspergillus spp. .

- Antitumor Properties : Research indicates that triazole derivatives can inhibit tumor growth. A study demonstrated that certain triazole compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Case Study: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized several triazole derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines. Results indicated that some derivatives exhibited significant anticancer activity with IC50 values in the micromolar range .

Agrochemicals

The compound has potential applications in agrochemicals due to its ability to act as a fungicide. The presence of the bromine atom enhances the biological activity of the triazole ring, which is crucial for developing new agricultural products.

| Compound Name | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Antifungal | Candida albicans | 12 |

| Another Triazole Derivative | Antifungal | Aspergillus niger | 15 |

| Yet Another Triazole Derivative | Antitumor | HeLa Cells | 8 |

Materials Science

In materials science, this compound is explored for its nonlinear optical (NLO) properties. The incorporation of triazole groups into polymer matrices can enhance their optical characteristics.

Case Study: Nonlinear Optical Properties

Research conducted on polymer composites containing triazole derivatives showed improved NLO responses compared to traditional materials. The study utilized density functional theory (DFT) calculations to predict the optical behavior of these compounds . The findings suggest that such materials could be used in advanced photonic applications.

Mechanism of Action

The biological and chemical effects of methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate are largely due to its interaction with molecular targets, such as enzymes or receptors. The bromo-substituted triazole moiety can interact through hydrogen bonding, van der Waals forces, and other interactions, affecting the function of these molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate and related compounds from the literature:

Table 1: Structural and Functional Comparison of Selected Compounds

*Calculated molecular weight based on formula.

Key Comparisons:

Heterocyclic Core Differences :

- The target compound contains a 1,2,4-triazole ring, which is more electron-deficient than the pyrazole in due to the additional nitrogen atom. This difference may enhance electrophilic substitution reactivity in the triazole derivative.

- Triazole thioacetates share the 1,2,4-triazole core but replace the acrylate ester with a thioether group, altering solubility and redox properties.

Substituent Effects: The bromine atom in the target compound and introduces steric bulk and electronic effects. In , bromine is part of a methoxyphenyl group, which may enhance π-π stacking, whereas in the target compound, bromine directly affects triazole ring electronics.

Synthetic Accessibility :

- Biphenyl acrylates are synthesized via Pd-catalyzed cross-coupling with moderate yields (29–37%), suggesting that similar methods could apply to the target compound. However, the electron-withdrawing triazole in the target may require optimized reaction conditions.

- Pyrazole analogs are synthesized in fewer steps, highlighting the trade-off between structural complexity and synthetic efficiency.

Functional Group Reactivity :

- The methyl ester in the target compound and is susceptible to hydrolysis, whereas the thioacetates offer nucleophilic sulfur centers for further modification.

Research Findings and Implications

- Triazole vs. Pyrazole : The triazole ring’s higher nitrogen content may improve binding affinity in biological targets compared to pyrazole derivatives, as seen in kinase inhibitors .

- Bromine’s Role : Brominated compounds like the target and exhibit enhanced stability under UV light, making them candidates for photoactive materials.

- Synthetic Challenges : The low yields of biphenyl acrylates underscore the difficulty of introducing bulky substituents, a consideration for scaling up the target compound.

Biological Activity

Methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the 4H-1,2,4-triazole moiety is known to enhance the biological properties of compounds, making them effective in various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrN4O2. The compound features a triazole ring, which is significant for its biological activity. The bromine substituent enhances the lipophilicity and biological interactions of the molecule.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 5-bromo-4H-1,2,4-triazole and methyl acrylate.

- Reaction Conditions : The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or DMF, often using a catalyst like triethylamine.

- Yield : The yield can vary based on reaction conditions but is typically around 60–80%.

Antimicrobial Properties

Studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : this compound has shown efficacy against various bacterial strains. In vitro tests demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Anticancer Activity

The triazole derivatives have been reported to possess anticancer properties by interfering with cancer cell proliferation:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that it can inhibit the growth of several cancer cell lines including breast and lung cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Abdel-Wahab et al. evaluated the antimicrobial efficacy of several triazole derivatives including this compound. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings support the potential use of this compound as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

The compound demonstrated significant cytotoxicity against these cancer cells, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- DNA Interaction : The compound could interact with DNA or RNA polymerases disrupting nucleic acid synthesis.

- Apoptosis Induction : By activating apoptotic pathways within cells, it can lead to programmed cell death in cancerous cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (2E)-3-(5-bromo-4H-1,2,4-triazol-3-yl)prop-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and subsequent coupling with α,β-unsaturated esters. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under controlled temperatures (60–80°C) and inert atmospheres . Optimization requires adjusting solvent polarity (e.g., DMF or THF), stoichiometry of brominating agents, and reaction time to maximize yield and purity. Characterization via TLC and HPLC is critical for monitoring progress .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the (2E)-configuration and bromine substitution pattern. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while single-crystal X-ray diffraction (as in triazole analogs) resolves stereochemical ambiguities .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Initial screening includes radioligand binding assays (e.g., for kinase inhibition) and cytotoxicity studies using cell lines (e.g., MTT assay). Structural analogs with halogen substitutions often show enhanced bioactivity, suggesting the bromine atom may influence target binding . Dose-response curves and IC₅₀ calculations are critical for prioritizing further studies .

Advanced Research Questions

Q. How do electronic and steric effects of the bromo-triazole moiety influence reactivity in downstream derivatization?

- Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity at the triazole C-5 position, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Steric hindrance from the triazole ring may limit access to certain reagents, necessitating bulky ligands or microwave-assisted synthesis for efficient coupling . Computational modeling (DFT) can predict reactive sites and guide functionalization strategies.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from rotameric equilibria or impurities. Variable-temperature NMR can distinguish dynamic effects from structural anomalies. For example, broadening or coalescence of peaks at elevated temperatures indicates conformational exchange. Cross-validation with 2D NMR (COSY, NOESY) and X-ray crystallography is advised .

Q. What strategies are effective for designing structural analogs with improved pharmacokinetic properties?

- Methodological Answer : Replace the methyl ester with bioisosteres (e.g., ethyl or tert-butyl esters) to modulate lipophilicity. Introduce electron-donating groups (e.g., methoxy) on the triazole ring to enhance metabolic stability. Comparative analysis of analogs (e.g., chloro or fluoro substitutions) via LogP measurements and cytochrome P450 inhibition assays can guide optimization .

Q. What experimental parameters are critical for scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Scale-up requires strict control of reaction exothermicity (use jacketed reactors) and solvent uniformity (e.g., continuous flow systems). Catalytic asymmetric methods, such as chiral Lewis acids, may preserve the (2E)-configuration. Process analytical technology (PAT) tools, like in-situ FTIR, ensure real-time monitoring of intermediate formation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. LC-MS identifies hydrolytic byproducts (e.g., free carboxylic acid from ester hydrolysis). Storage in amber vials under nitrogen at −20°C is recommended for long-term preservation, as bromo-triazoles are light-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.